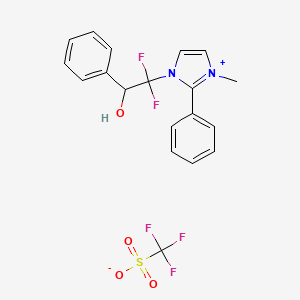
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate is a chemical compound with the molecular formula C12H13F2N2OCF3O3S It is known for its unique structure, which includes a difluoro-hydroxy-phenyl-ethyl group attached to a methyl-imidazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate typically involves the reaction of 1,1-difluoro-2-hydroxy-2-phenyl-ethyl with 2-phenyl-3-methyl-imidazole in the presence of a suitable triflate source. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as a Lewis acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The difluoro group can be reduced to form a single fluorine or hydrogen atom.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(1,1-Difluoro-2-keto-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate.
Reduction: Formation of 1-(1-Fluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate involves its interaction with molecular targets such as enzymes or receptors. The difluoro-hydroxy-phenyl-ethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to modulation of their activity. The imidazolium ring can also participate in π-π stacking interactions, further influencing the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium chloride
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-imidazolium triflate
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium bromide
Uniqueness
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and hydroxyl groups, along with the imidazolium ring, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
341529-22-4 |
|---|---|
Molekularformel |
C19H17F5N2O4S |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
2,2-difluoro-2-(3-methyl-2-phenylimidazol-3-ium-1-yl)-1-phenylethanol;trifluoromethanesulfonate |
InChI |
InChI=1S/C18H17F2N2O.CHF3O3S/c1-21-12-13-22(17(21)15-10-6-3-7-11-15)18(19,20)16(23)14-8-4-2-5-9-14;2-1(3,4)8(5,6)7/h2-13,16,23H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
JUSJIRSNMQMOCY-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(N(C=C1)C(C(C2=CC=CC=C2)O)(F)F)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)








![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)



